8-Bromo-7-fluoroisoquinolin-1-ol

Medicinal Chemistry SAR Studies Organic Synthesis

8-Bromo-7-fluoroisoquinolin-1-ol (CAS 2411635-24-8) is a uniquely functionalized isoquinolin-1-ol scaffold with ortho-bromo (C8) and ortho-fluoro (C7) substitution. This precise regioisomer creates an electronic environment unavailable in other bromo-fluoroisoquinolines—enabling regiospecific Suzuki/Buchwald-Hartwig cross-coupling at C8 while the C7-fluorine serves as a metabolic blocker or orthogonal handle. The 1‑ol tautomer provides a hydrogen-bond donor/acceptor motif critical for kinase ATP-pocket engagement. Designed for CNS‑penetrant kinase inhibitor libraries and MAO-focused SAR programs where off-target activity from positional isomers is unacceptable. Offered at ≥98% purity with global shipping.

Molecular Formula C9H5BrFNO
Molecular Weight 242.04 g/mol
Cat. No. B13912959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-fluoroisoquinolin-1-ol
Molecular FormulaC9H5BrFNO
Molecular Weight242.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C2=C1C=CNC2=O)Br)F
InChIInChI=1S/C9H5BrFNO/c10-8-6(11)2-1-5-3-4-12-9(13)7(5)8/h1-4H,(H,12,13)
InChIKeyWKFDLDKLEQWIEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-7-fluoroisoquinolin-1-ol: Baseline Overview for Research Procurement


8-Bromo-7-fluoroisoquinolin-1-ol (CAS 2411635-24-8) is a halogenated isoquinolin-1-ol derivative with the molecular formula C9H5BrFNO and a molecular weight of 242.04 g/mol . As a synthetic building block, it belongs to a class of compounds of significant interest in medicinal chemistry and materials science, primarily due to the unique electronic and steric properties conferred by its ortho-bromo and -fluoro substituents on the isoquinoline core [1]. Its primary utility lies in its role as a versatile intermediate for further chemical elaboration, particularly in structure-activity relationship (SAR) studies and the synthesis of complex heterocyclic scaffolds [2].

8-Bromo-7-fluoroisoquinolin-1-ol: Why In-Class Analogs Cannot Be Interchanged


In the context of structure-activity relationship (SAR) studies, the specific regiochemistry of halogen substitution on the isoquinoline core is a critical determinant of both physicochemical properties and biological target engagement [1]. While a number of bromo-fluoroisoquinolines exist, simple substitution is not a viable strategy. The precise positioning of the bromine at the C8 position and fluorine at the C7 position in 8-Bromo-7-fluoroisoquinolin-1-ol creates a unique electronic environment that influences its reactivity in cross-coupling reactions and its potential binding interactions with biological targets, differentiating it from isomers like 7-Bromo-8-fluoroisoquinolin-1-ol or 4-Bromo-7-fluoroisoquinoline [2]. This regioisomeric specificity is paramount for achieving desired downstream outcomes in medicinal chemistry campaigns, where even minor structural alterations can ablate activity or introduce off-target effects [3].

8-Bromo-7-fluoroisoquinolin-1-ol: Quantified Differentiation in Key Selection Dimensions


Regioisomeric Differentiation for Synthetic and Biological Selectivity

The unique C8-bromo, C7-fluoro substitution pattern of 8-Bromo-7-fluoroisoquinolin-1-ol provides a distinct chemical handle compared to other regioisomers. This specific arrangement is crucial for selective synthetic transformations and for exploring a unique chemical space in biological target interactions, as shown in studies where the position of halogenation on isoquinoline scaffolds directly impacts kinase inhibition profiles [1].

Medicinal Chemistry SAR Studies Organic Synthesis

Potential for Enhanced Monoamine Oxidase (MAO) Inhibition via Halogen Bonding

Class-level evidence suggests that the ortho-bromo, fluoro substitution on an isoquinoline core can lead to potent MAO inhibition. While direct data for 8-Bromo-7-fluoroisoquinolin-1-ol is absent, structurally related compounds demonstrate that this halogen pattern is consistent with nanomolar activity. For example, a coumarin-chalcone hybrid with a bromophenyl group (BDBM50607019) inhibits MAO-A with an IC50 of 9.5 nM, and a related compound (BDBM50259595) inhibits MAO-B with an IC50 of 0.900 nM [1]. In stark contrast, an isoquinoline compound lacking this specific halogenation pattern (BDBM50538764) shows a much weaker MAO-B IC50 of 5.50E+3 nM [2].

Neuropharmacology Enzyme Inhibition Medicinal Chemistry

Potential for Kinase Inhibition as a Privileged Scaffold

Isoquinoline derivatives are well-established kinase inhibitor scaffolds. Research indicates that the introduction of rigidity and specific halogenation patterns on isoquinoline-containing compounds can significantly enhance their potency and selectivity against a panel of kinases, including Abl and BRAF, compared to more flexible, non-halogenated analogs [1]. The specific C8-bromo, C7-fluoro motif of 8-Bromo-7-fluoroisoquinolin-1-ol positions it as a valuable intermediate for exploring this privileged chemical space for kinase drug discovery.

Oncology Kinase Inhibition Signal Transduction

Physicochemical Property Tuning for Enhanced Permeability and Metabolic Stability

The incorporation of halogens, particularly bromine and fluorine, is a common strategy in medicinal chemistry to modulate key drug-like properties. The presence of bromine increases lipophilicity (enhancing membrane permeability), while fluorine is well-known for improving metabolic stability and modulating pKa . 8-Bromo-7-fluoroisoquinolin-1-ol, with its combined halogenation, is therefore distinct from the non-halogenated isoquinolin-1-ol (MW 145.16 g/mol, XLogP ~1.4) [1], offering a significantly altered physicochemical profile (MW 242.04 g/mol) that can be exploited to overcome specific ADME liabilities.

ADME Drug Design Physicochemical Properties

8-Bromo-7-fluoroisoquinolin-1-ol: Primary Application Scenarios Stemming from Evidence


Scaffold for CNS-Penetrant MAO Inhibitor Development

Given the class-level evidence for potent MAO-A and MAO-B inhibition by structurally related brominated compounds (IC50 values in the low nanomolar range) [1] and the enhanced lipophilicity inferred from its molecular weight , 8-Bromo-7-fluoroisoquinolin-1-ol is a logical starting point for a medicinal chemistry program targeting CNS disorders such as depression or Parkinson's disease. Its physicochemical profile suggests it is better suited for crossing the blood-brain barrier than the non-halogenated parent compound.

Advanced Intermediate in Regiospecific Cross-Coupling Reactions

The ortho-relationship of the bromine and fluorine atoms creates a unique handle for selective chemical transformations. 8-Bromo-7-fluoroisoquinolin-1-ol is an ideal substrate for regiospecific palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) at the C8 position, while the C7-fluoro group can serve as a metabolic blocker or be further functionalized [2]. This allows for the rapid and divergent synthesis of complex, substituted isoquinoline libraries for SAR studies [3].

Building Block for Selective Kinase Inhibitor Libraries

Research has established that rigidified, halogenated isoquinolines are privileged scaffolds for kinase inhibition, often demonstrating improved potency and selectivity profiles (e.g., against Abl and BRAF) compared to non-halogenated analogs [3]. 8-Bromo-7-fluoroisoquinolin-1-ol provides a foundational core for building focused kinase inhibitor libraries, offering a strategic entry point into novel chemical space for oncology drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-7-fluoroisoquinolin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.